Ralinepag (chemical name: 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate) is a novel, next-generation, oral, selective, and potent prostacyclin (IP) receptor agonist. [, ] It is a non-prostanoid compound, meaning its chemical structure differs from naturally occurring prostaglandins like prostacyclin. [, ] Ralinepag is being developed for the treatment of pulmonary arterial hypertension (PAH). [, ]
Ralinepag is a potent, orally administered prostacyclin receptor agonist developed primarily for the treatment of pulmonary arterial hypertension (PAH). This compound is characterized by its ability to activate the prostacyclin receptor (IP receptor), which plays a crucial role in vasodilation and inhibition of smooth muscle cell proliferation. Ralinepag has been shown to significantly reduce pulmonary vascular resistance (PVR) and improve exercise capacity in patients with PAH, making it a promising therapeutic option in this challenging clinical area .
Ralinepag is classified as a small molecule drug, specifically falling under the category of organic compounds known as phenylcarbamic acid esters. It is synthesized through synthetic chemistry methods and is currently under investigation for its efficacy and safety in treating PAH . The International Nonproprietary Name (INN) for ralinepag is simply "ralinepag," and it has been assigned the DrugBank Accession Number DB12462 .
The synthesis of ralinepag involves several steps that create its unique cyclohexyl amide structure. The chemical name for ralinepag is trans-4-({[(4-chlorophenyl)(phenyl)carbamoyl] oxy}methyl)cyclohexyl)methoxyacetic acid. The synthetic route typically begins with the formation of the cyclohexyl amide core, followed by the introduction of functional groups that confer its activity as a prostacyclin receptor agonist. Specific details on the synthetic pathway are proprietary, but it generally involves standard organic synthesis techniques such as amide coupling and ether formation to achieve the final product .
The molecular formula for ralinepag is , with a molecular weight of approximately 437.91 g/mol . The compound features a complex structure that includes:
This structural arrangement is essential for its binding affinity to the IP receptor, which mediates its pharmacological effects .
Ralinepag primarily undergoes metabolic transformations in the liver, where cytochrome P450 enzymes play a significant role in its biotransformation. The drug's metabolic pathways include oxidation and conjugation reactions, leading to various metabolites that may have reduced or altered activity compared to the parent compound. Understanding these reactions is critical for assessing the drug's pharmacokinetics and potential interactions with other medications .
Ralinepag acts as an agonist at the prostacyclin receptor (IP receptor), leading to several downstream effects:
These mechanisms collectively lead to decreased pulmonary arterial pressure and improved hemodynamic parameters in affected patients .
Ralinepag exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as an oral medication, influencing both its bioavailability and therapeutic efficacy .
Ralinepag is primarily investigated for its application in treating pulmonary arterial hypertension. Clinical trials have demonstrated its efficacy in reducing pulmonary vascular resistance and improving exercise capacity among patients with various forms of PAH, including idiopathic and heritable types. Its ability to be titrated allows for personalized dosing regimens that can adapt to individual patient needs, enhancing treatment outcomes .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: